5-Fluoro-1-methoxymethoxy-3-(trifluoromethyl)benzene
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Overview
Description
5-Fluoro-1-methoxymethoxy-3-(trifluoromethyl)benzene: is an organic compound with the molecular formula C9H8F4O2 and a molecular weight of 224.15 g/mol . This compound is characterized by the presence of a fluorine atom, a methoxymethoxy group, and a trifluoromethyl group attached to a benzene ring. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1-methoxymethoxy-3-(trifluoromethyl)benzene typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative that has the desired substituents.
Fluorination: or .
Methoxymethoxylation: The methoxymethoxy group is introduced via a reaction with in the presence of a base such as .
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Chemistry: 5-Fluoro-1-methoxymethoxy-3-(trifluoromethyl)benzene is used as a building block in organic synthesis, particularly in the development of fluorinated aromatic compounds. It is also employed in the synthesis of complex molecules for pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its unique substituents contribute to enhanced bioavailability and metabolic stability of drug candidates .
Industry: The compound is used in the production of specialty chemicals, including dyes, polymers, and surfactants. Its fluorinated nature imparts desirable properties such as chemical resistance and thermal stability .
Mechanism of Action
The mechanism of action of 5-Fluoro-1-methoxymethoxy-3-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The methoxymethoxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
- 1-Fluoro-3-(trifluoromethyl)benzene
- 5-Fluoro-2-methoxymethoxy-3-(trifluoromethyl)benzene
- 5-Bromo-1-fluoro-3-(trifluoromethyl)benzene
Uniqueness: 5-Fluoro-1-methoxymethoxy-3-(trifluoromethyl)benzene is unique due to the presence of both the methoxymethoxy and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and chemical stability, making it valuable in various applications .
Properties
IUPAC Name |
1-fluoro-3-(methoxymethoxy)-5-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4O2/c1-14-5-15-8-3-6(9(11,12)13)2-7(10)4-8/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAAICNSOULXLIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC(=CC(=C1)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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